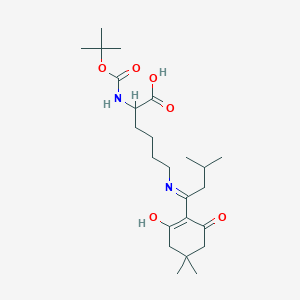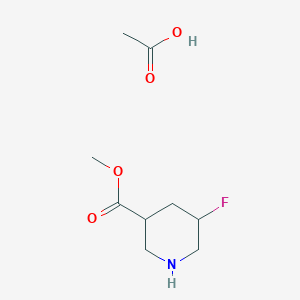
Methyl 5-fluoropiperidine-3-carboxylate acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoropiperidine-3-carboxylate acetate is a chemical compound with the molecular formula C9H16FNO4 and a molecular weight of 221.23 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoropiperidine-3-carboxylate acetate typically involves the fluorination of piperidine derivatives followed by esterification. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-fluoropiperidine-3-carboxylate acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Methyl 5-fluoropiperidine-3-carboxylate acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Employed in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl 5-fluoropiperidine-3-carboxylate acetate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-fluoropiperidine-3-carboxylate: Similar in structure but lacks the acetate group.
5-Fluoropiperidine-3-carboxylate: Similar but without the methyl ester group.
Piperidine-3-carboxylate derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
Methyl 5-fluoropiperidine-3-carboxylate acetate is unique due to the presence of both the fluorine atom and the acetate group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C9H16FNO4 |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
acetic acid;methyl 5-fluoropiperidine-3-carboxylate |
InChI |
InChI=1S/C7H12FNO2.C2H4O2/c1-11-7(10)5-2-6(8)4-9-3-5;1-2(3)4/h5-6,9H,2-4H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
DQDLOECKSJZHCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC(=O)C1CC(CNC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


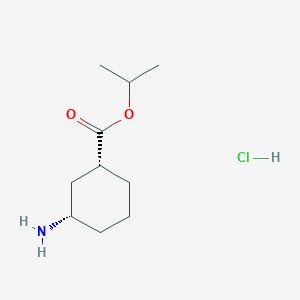



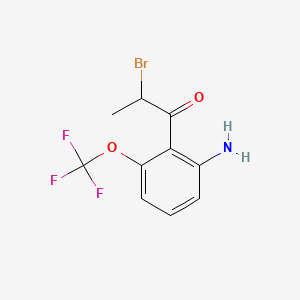
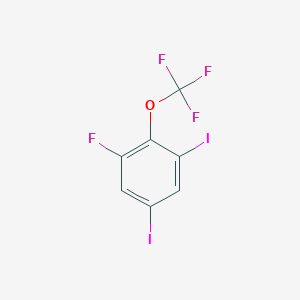


![Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14057925.png)
